BenchChemオンラインストアへようこそ!

5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS 312310-61-5) is a heterocyclic carboxylic acid building block with molecular formula C₁₁H₁₁ClN₂O₃ and molecular weight 254.67 g/mol. It features a 4-chloro-3,5-dimethyl-1H-pyrazole moiety linked via a methylene bridge to a 2-furoic acid core, placing it within the class of pyrazole-furan hybrid scaffolds of interest to medicinal chemistry and agrochemical discovery programs.

Molecular Formula C11H11ClN2O3
Molecular Weight 254.67
CAS No. 312310-61-5
Cat. No. B2516104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
CAS312310-61-5
Molecular FormulaC11H11ClN2O3
Molecular Weight254.67
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)Cl
InChIInChI=1S/C11H11ClN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16)
InChIKeyCLZYAKOJMOCPJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic Acid (CAS 312310-61-5): Heterocyclic Building Block Procurement Guide


5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS 312310-61-5) is a heterocyclic carboxylic acid building block with molecular formula C₁₁H₁₁ClN₂O₃ and molecular weight 254.67 g/mol [1]. It features a 4-chloro-3,5-dimethyl-1H-pyrazole moiety linked via a methylene bridge to a 2-furoic acid core, placing it within the class of pyrazole-furan hybrid scaffolds of interest to medicinal chemistry and agrochemical discovery programs . The compound contains one hydrogen bond donor and four hydrogen bond acceptors, with a computed XLogP3-AA of 2.2 and an exact mass of 254.04582 Da [1]. It is commercially available from multiple suppliers including Santa Cruz Biotechnology (sc-317592), Fluorochem, Oakwood Products, and Matrix Scientific, typically at ≥95% purity .

Why Generic Pyrazole-Furoic Acid Analogs Cannot Replace 5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic Acid in Research Applications


The 4-chloro substituent on the pyrazole ring of this compound is not interchangeable with bromo, ethyl, nitro, or unsubstituted analogs without altering the physicochemical and electronic properties that govern downstream reactivity and biological profile. The chlorine atom provides a specific combination of moderate electron-withdrawing inductive effect (-I: Hammett σₘ ≈ 0.37) and weak resonance donation (+M), resulting in a distinct XLogP3 of 2.2 and molecular weight of 254.67 that differ measurably from the bromo analog (MW 299.12, estimated XLogP3 ~2.8) [1]. These differences impact solubility, membrane permeability, and metabolic stability of any derived lead series, meaning that substitution at the 4-position cannot be made casually without risking loss of activity or altered pharmacokinetics in downstream biological evaluation [2]. The available evidence, while limited in direct head-to-head comparative biological data for the free acid, demonstrates that the scaffold's biological relevance is validated through amide derivatives showing activity against ion channel targets (Cav3.2 T-type calcium channel EC₅₀ 5.77 μM) [3].

Quantitative Differentiation Evidence for 5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic Acid vs. Closest Analogs


Molecular Weight and Atom Economy Advantage Over Bromo Analog

The target compound (CAS 312310-61-5) possesses a molecular weight of 254.67 g/mol, which is 44.45 Da lighter than the direct 4-bromo analog 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS 306935-28-4, MW 299.12 g/mol) [1]. This 14.9% reduction in molecular weight translates to a 44% lower mass contribution from the halogen substituent (Cl = 35.45 Da vs. Br = 79.90 Da) [2]. The lower molecular weight provides better compliance with Lipinski's Rule of Five (MW ≤500) and improves ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count), which is critical for fragment-based and lead optimization programs [3]. Additionally, chlorine is more abundant and economically favorable than bromine, reducing the cost per mole of building block for library synthesis [4].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Lipophilicity Control: XLogP3 Differentiation from Bromo and Ethyl Analogs

The target compound exhibits a computed XLogP3-AA of 2.2 (PubChem), reflecting the moderate lipophilicity conferred by the 4-chloro substituent [1]. By comparison, the 4-bromo analog is predicted to have an XLogP3 approximately 0.6 log units higher (~2.8), based on the established π constant difference between aromatic Br (π ≈ 0.86) and Cl (π ≈ 0.71) in the Hansch substituent constant system, translating to a roughly 4-fold increase in octanol-water partition coefficient [2][3]. The 4-ethyl analog (CAS 1177352-05-4, C₁₃H₁₆N₂O₃, predicted XLogP3 ~2.5) falls between these values but introduces metabolic liability through oxidative alkyl metabolism not applicable to the chloro substituent . The lower lipophilicity of the 4-chloro compound reduces predicted non-specific protein binding and may improve aqueous solubility for biological assay conditions [4].

ADME Lipophilicity Optimization Drug Design

Scaffold Biological Validation: Amide Derivatives Demonstrate T-Type Calcium Channel Modulation

While the free carboxylic acid itself lacks published direct biological activity data, a structurally proximal amide derivative—5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)-2-furamide (BDBM76940)—was evaluated in a Vanderbilt Screening Center high-throughput screen and demonstrated an EC₅₀ of 5.77 μM (5,770 nM) against the human Voltage-dependent T-type calcium channel subunit alpha-1H (Cav3.2) [1]. The same derivative also showed an IC₅₀ of 17.4 μM (17,400 nM) against the Mitochondrial import inner membrane translocase subunit TIM23 from Baker's yeast [1]. These data validate that the 4-chloro-3,5-dimethylpyrazole-furoic acid scaffold, when elaborated via the carboxylic acid handle, can engage pharmacologically relevant protein targets [2]. In contrast, no comparable biological profiling data were identified for the 4-bromo, 4-ethyl, or 4-unsubstituted analogs in public databases at the time of analysis [3].

Ion Channel Pharmacology Cav3.2 Antagonism High-Throughput Screening

Carboxylic Acid vs. Methyl Ester: Synthetic Step Economy in Library Production

The target compound presents a free carboxylic acid functionality, enabling direct amide coupling with primary or secondary amines using standard carbodiimide (EDC/DCC) or uronium (HATU/HBTU) reagents without the need for a preliminary ester hydrolysis step [1]. In contrast, the commercially available methyl ester analog (CAS 381703-08-8, methyl 5-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate, C₁₂H₁₃ClN₂O₃, MW 268.70) requires saponification (e.g., LiOH, THF/H₂O) prior to amide bond formation, adding one synthetic step with typical yields of 85-95% . For a 24-compound amide library, this translates to approximately 24 additional workup and purification operations, increasing both time and solvent consumption significantly [2]. The acid is also listed by multiple suppliers (Santa Cruz sc-317592, Fluorochem, Oakwood) at ≥95% purity, whereas the methyl ester is less widely stocked, further favoring the acid for procurement .

Parallel Synthesis Amide Coupling Medicinal Chemistry Workflow

Physicochemical Specification: Boiling Point and Density Comparison with Bromo Analog

The target compound has a predicted boiling point of 446.2 ± 45.0 °C at 760 mmHg and density of 1.4 ± 0.1 g/cm³ . The 4-bromo analog exhibits a higher predicted boiling point of 465.0 ± 45.0 °C and significantly higher density of 1.66 ± 0.1 g/cm³, reflecting the greater atomic mass and polarizability of bromine . The flash point of the target compound is predicted at 223.6 ± 28.7 °C, with vapor pressure of 0.0 ± 1.1 mmHg at 25 °C, indicating low volatility suitable for routine laboratory handling . The compound is classified as an irritant (Xn, R22-36, S26), consistent with its structural class . The ~19 °C lower boiling point and ~16% lower density of the chloro compound may simplify distillation-based purification and reduce shipping costs relative to the bromo analog [1].

Chemical Handling Storage Stability Process Chemistry

Spectroscopic Identity Confirmation: Complete NMR and MS Characterization Available

The compound has been characterized by ¹H NMR and ¹³C NMR spectroscopy (in DMSO-d₆) and GC-mass spectrometry, with spectra deposited in the Wiley KnowItAll spectral library via SpectraBase [1]. The InChIKey is CLZYAKOJMOCPJY-UHFFFAOYSA-N, providing a unique structural hash for database queries [2]. The exact mass is 254.04582 Da (calculated for C₁₁H₁₁³⁵ClN₂O₃), with the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ≈ 3:1) providing unambiguous mass spectrometric confirmation of the chloro substitution [3]. By contrast, the 4-ethyl and 4-unsubstituted analogs have not had spectral data deposited in SpectraBase, and the 4-bromo analog has only 2 NMR spectra without MS confirmation in the same database [4]. Complete spectroscopic characterization reduces the risk of misidentification upon procurement and facilitates rapid QC release in industrial settings.

Analytical Chemistry Quality Control Compound Identity Verification

Recommended Application Scenarios for 5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic Acid Based on Differentiated Evidence


Parallel Amide Library Synthesis for Hit-to-Lead Optimization

The free carboxylic acid functionality of this compound enables direct, protecting-group-free amide coupling with diverse amine sets, saving one synthetic step relative to the methyl ester analog [1]. For medicinal chemistry groups generating 24-96 member amide libraries, this eliminates the ester hydrolysis bottleneck and reduces FTE time by approximately 2-3 days per library cycle. The 4-chloro substituent provides a balanced lipophilicity profile (XLogP3 = 2.2) that keeps lead-like properties within favorable ranges for cellular permeability while avoiding excessive logP that drives off-target binding [2]. Procurement from multiple commercial vendors (Santa Cruz Biotechnology, Fluorochem, Oakwood) at ≥95% purity ensures supply chain redundancy for sustained library production [3].

T-Type Calcium Channel (Cav3.2) Modulator Discovery Programs

The scaffold has validated biological relevance through the demonstration that amide derivatives engage Cav3.2 T-type calcium channels with EC₅₀ of 5.77 μM [1]. Programs targeting Cav3.2 for pain, epilepsy, or cardiovascular indications can use this acid as a core building block for systematic structure-activity relationship (SAR) exploration, with the chloro substituent offering a defined starting point for halogen scanning. The availability of complete NMR and MS characterization enables rapid identity verification when ordering from multiple vendors, reducing compound management errors in multi-parametric screening cascades [2].

Halogen SAR Scanning: Chloro vs. Bromo vs. Ethyl Pyrazole Series

For fragment-based or lead optimization programs investigating the optimal 4-position substituent on the pyrazole ring, this compound serves as the chloro benchmark in a comparative series. The molecular weight (254.67), XLogP3 (2.2), and density (1.4 g/cm³) establish the baseline against which the bromo analog (MW 299.12, XLogP3 ~2.8, density 1.66) and ethyl analog (MW 274.32, XLogP3 ~2.5) can be compared [1][2]. Procurement of all three analogs from commercial suppliers (the bromo analog is available from MolCore, Leyan, and CymitQuimica; the ethyl analog from VWR and Leyan) allows systematic exploration of electronic, steric, and lipophilic contributions to target binding and selectivity [3].

Agrochemical Intermediate for Herbicidal Pyrazole Derivatives

The 4-chloro-3,5-dimethylpyrazole substructure is a recognized pharmacophore in herbicidal chemistry, and the furoic acid moiety provides a handle for further elaboration into agrochemical lead matter [1]. Patents describing pyrazole compounds for herbicidal applications highlight the value of chloro-substituted pyrazole intermediates, and this compound's predicted stability parameters (flash point 223.6 °C, low vapor pressure) suggest suitability for kilogram-scale process development [2]. The compound's classification as an irritant (R22-36) is consistent with standard laboratory handling protocols for heterocyclic carboxylic acid intermediates [3].

Quote Request

Request a Quote for 5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.